molecular formula C10H9Cl2N3 B1461827 1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine CAS No. 1172560-74-5

1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine

Cat. No.: B1461827
CAS No.: 1172560-74-5
M. Wt: 242.1 g/mol
InChI Key: USSHBVIHSHGDMT-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-amine is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group attached to a pyrazole ring

Preparation Methods

The synthesis of 1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichloroaniline and acetylacetone.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a base such as sodium ethoxide.

    Procedure: The 3,4-dichloroaniline reacts with acetylacetone to form the intermediate, which then cyclizes to form the pyrazole ring.

    Purification: The final product is purified using recrystallization techniques to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide.

    Major Products: These reactions yield various derivatives, including hydroxylated, aminated, and alkylated products, which can be further utilized in different applications.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-amine can be compared with similar compounds such as:

    3,4-Dichlorophenylhydrazine: This compound shares the dichlorophenyl group but differs in its overall structure and reactivity.

    1-(3,4-Dichlorophenyl)-3-methylurea: Another related compound with different functional groups, leading to distinct chemical and biological properties.

    1-(3,4-Dichlorophenyl)piperazine: This compound has a piperazine ring instead of a pyrazole ring, resulting in different applications and effects.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3/c1-6-4-10(13)14-15(6)7-2-3-8(11)9(12)5-7/h2-5H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSHBVIHSHGDMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=C(C=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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